molecular formula C9H13N3O2 B1330758 N-tert-butyl-3-nitropyridin-2-amine CAS No. 79371-45-2

N-tert-butyl-3-nitropyridin-2-amine

Cat. No. B1330758
CAS RN: 79371-45-2
M. Wt: 195.22 g/mol
InChI Key: VBLKGHCNQATLJX-UHFFFAOYSA-N
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Description

N-tert-butyl-3-nitropyridin-2-amine is a chemical compound that is part of a broader class of nitropyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. Although the provided papers do not directly discuss N-tert-butyl-3-nitropyridin-2-amine, they do provide insights into related compounds and methodologies that could be relevant for its analysis.

Synthesis Analysis

The synthesis of related N-tert-butyl compounds often involves the use of tert-butanesulfinyl imines as intermediates, which are versatile in the asymmetric synthesis of amines . These imines are prepared in high yields and can be activated for the addition of various nucleophiles . Additionally, tert-butyl nitrite (TBN) is used as a reagent in the synthesis of N-nitroso compounds from secondary amines under metal and acid-free conditions . This suggests that similar conditions could potentially be applied to the synthesis of N-tert-butyl-3-nitropyridin-2-amine.

Molecular Structure Analysis

The molecular and supramolecular structures of related compounds, such as 3-(tert-butyl)-1-(2-nitrophenyl)-1H-pyrazol-5-amine, have been studied using experimental techniques like single-crystal X-ray diffraction and computational methods including density functional theory (DFT) . These studies provide detailed information on the geometry and electronic properties of the molecules, which could be analogous to the structure of N-tert-butyl-3-nitropyridin-2-amine.

Chemical Reactions Analysis

The reactivity of tert-butyl groups in chemical reactions is highlighted in several studies. For instance, tert-butyl nitrite is shown to promote transamidation of secondary amides under metal and catalyst-free conditions . Moreover, it serves as an oxidant and a N1 synthon in multicomponent reactions leading to complex heterocyclic structures . These findings indicate that tert-butyl groups can facilitate a variety of chemical transformations that may be relevant to the reactivity of N-tert-butyl-3-nitropyridin-2-amine.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-tert-butyl derivatives can be inferred from related studies. For example, the synthesis of N-nitrosamines using tert-butyl nitrite suggests that the N-tert-butyl group can impart stability to sensitive functional groups under certain conditions . Additionally, the crystal structure analysis of N-tert-butyl-3-(tert-butylimino)-2-nitropropen-1-amine provides insights into the solid-state properties of such compounds, including symmetry and intramolecular hydrogen bonding, which could be relevant to the physical properties of N-tert-butyl-3-nitropyridin-2-amine .

Scientific Research Applications

“N-tert-butyl-3-nitropyridin-2-amine” is a chemical compound with the CAS Number: 79371-45-2 . It’s typically stored at room temperature and comes in a powder form . It’s used in various scientific research applications .

  • Scientific Field : Organic Chemistry .
  • Application Summary : This compound is used in the synthesis of various N-nitroso compounds from secondary amines .
  • Methods of Application : The synthesis is reported using tert-butyl nitrite (TBN) under solvent-free conditions. The procedure is metal and acid-free, and it features a broad substrate scope and easy isolation procedure .
  • Results or Outcomes : The methodology has been found to be efficient, yielding excellent results. The acid labile protecting groups such as tert-butyldimethylsilyl (TBDMS) and tert-butyloxycarbonyl (Boc) as well as sensitive functional groups such as phenols, olefins, and alkynes are found to be stable under the standard reaction conditions .

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

N-tert-butyl-3-nitropyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2/c1-9(2,3)11-8-7(12(13)14)5-4-6-10-8/h4-6H,1-3H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBLKGHCNQATLJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC=N1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601259381
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-tert-butyl-3-nitropyridin-2-amine

CAS RN

79371-45-2
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79371-45-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(1,1-Dimethylethyl)-3-nitro-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601259381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-chloro-3-nitropyridine (5.0 g, 31.53 mmol) in anhydrous NMP (100 mL) was added tert-butylamine (10 mL, 94.52 mmol). The solution was heated at 60° C. for 14 hours and cooled. The mixture was poured into 1N HCl solution (400 mL) and extracted with EtOAc (3×150 mL). The combined organic layers were washed with saturated NaHCO3 solution and dried over MgSO4. After filtration, the solvent was evaporated under vacuum to afford N-tert-butyl-3-nitropyridin-2-amine as dark brown syrup.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
400 mL
Type
reactant
Reaction Step Two

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